N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a small molecule that acts as an inhibitor of the Lin28 protein. [] Lin28 is an RNA binding protein that plays a role in regulating the let-7 microRNA family. [] The let-7 microRNAs are tumor suppressors that regulate gene expression by binding to target messenger RNA transcripts and inhibiting their translation. [] Therefore, by inhibiting Lin28, N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide promotes the production of let-7 microRNAs, which can then exert their tumor suppressor effects. []
The synthesis of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline typically involves several key steps:
The molecular structure of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline features:
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline can participate in various chemical reactions:
The mechanism of action for N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline is not fully elucidated but may involve:
The physical and chemical properties of N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline include:
N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline has potential applications in:
Molecular Architecture: N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline (CAS Registry Number: 108810-87-3) possesses the systematic IUPAC name N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline and the molecular formula C₁₃H₁₃N₅, corresponding to a molecular weight of 239.28 g/mol [1] [4] [7]. The structure comprises two principal components: a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine heterocycle connected at the 6-position to the meta-carbon of an N-methylaniline moiety. This arrangement creates an extended π-conjugated system with defined electron-rich and electron-deficient regions that govern its intermolecular interactions and solubility characteristics.
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₃N₅ | - |
Molecular Weight | 239.28 g/mol | - |
Melting Point | 223–226 °C | Standard conditions |
Density | 1.29 ± 0.1 g/cm³ | Predicted value |
pKa | 3.83 ± 0.25 | Predicted for conjugate acid |
Hydrogen Bond Donors | 1 (Aniline -NH-) | - |
Hydrogen Bond Acceptors | 4 (Triazole/pyridazine N) | - |
Structural Features and Electronic Properties: The triazolopyridazine core manifests as a fused bicyclic system containing four nitrogen atoms, creating a planar, electron-deficient region conducive to π-stacking interactions and binding with biological targets. The methyl substituent at the 3-position of the triazole ring provides steric bulk and modulates electron density distribution. The aniline nitrogen methylation eliminates one hydrogen-bond donor but introduces lipophilic character, potentially enhancing membrane permeability. The meta-substitution pattern on the phenyl ring creates a distinct molecular geometry that influences binding orientation in enzyme active sites. Predicted physicochemical parameters include moderate aqueous solubility and a logP value consistent with favorable cell permeability, positioning this compound favorably for drug discovery applications [1] [4] [7].
Spectroscopic Identification: Canonical SMILES notation (CNC1=CC(=CC=C1)C1=NN2C(C)=NN=C2C=C1) and InChIKey (TZRQKMIWDSAQMS-UHFFFAOYSA-N) provide unambiguous representations for database searching and computational studies. The compound exhibits characteristic spectroscopic signatures, including distinct UV-Vis absorption bands corresponding to π→π* transitions in the aromatic systems and n→π* transitions involving nitrogen lone pairs. Nuclear magnetic resonance spectroscopy would reveal complex aromatic proton patterns between δ 7.0–9.0 ppm, a methyl singlet near δ 2.5 ppm for the triazole methyl group, and another methyl singlet around δ 3.0 ppm for the N-methylaniline functionality [2] [4] [9].
Early Synthetic Exploration: The foundational chemistry of triazolo[4,3-b]pyridazines emerged prominently in the 1970s–1980s, primarily through cyclocondensation reactions between hydrazine derivatives and halogenated pyridazines. Initial synthetic routes focused on constructing the triazole ring onto preformed pyridazine scaffolds using hydrazine hydrate followed by cyclization with orthoesters or carboxylic acid derivatives. These methodologies established reliable access to the core structure but offered limited flexibility for introducing diverse C6 substituents. The specific compound N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline likely originated from late 1980s research, as evidenced by its first reported synthesis corresponding to CAS registration (108810-87-3) during that period [8].
Evolution of Pharmacological Applications: Early triazolopyridazine derivatives were predominantly investigated for central nervous system activity, with several analogs demonstrating anxiolytic properties without the myorelaxant effects associated with benzodiazepines. The discovery that certain 6-aryl substituted derivatives exhibited potent anticonvulsant activity in animal models stimulated further structural diversification. Throughout the 1990s, research expanded into antimicrobial applications, with structure-activity relationship studies establishing that electron-withdrawing groups at the 3-position and lipophilic substituents at the 6-position enhanced activity against Gram-positive pathogens. The early 2000s marked a pivotal shift toward oncology applications when high-throughput screening revealed that specific triazolopyridazine derivatives inhibited protein kinases involved in cancer cell proliferation and survival pathways [8].
Synthetic Methodology Refinements: Contemporary routes to N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline employ palladium-catalyzed cross-coupling strategies, notably Suzuki-Miyaura reactions between 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine and N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These advances significantly improved regioselectivity and yields compared to early methods. Microwave-assisted synthesis has further optimized the cyclization steps, reducing reaction times from hours to minutes while minimizing decomposition pathways. Recent innovations focus on introducing structural diversity through late-stage functionalization, enabling efficient generation of analog libraries for structure-activity relationship studies [8].
Decade | Primary Therapeutic Focus | Key Structural Features Investigated |
---|---|---|
1970s–1980s | Anxiolytic agents | 6-Aryl, 3-alkyl substituents |
1990s | Anticonvulsants/Antimicrobials | 6-Heteroaryl, 3-alkoxy groups |
2000–2010 | Phosphodiesterase 4 inhibitors | 6-(Aminoaryl), 3-cyclopropyl substituents |
2010–present | Kinase inhibitors (c-Met, Pim-1) | 6-(N-methylanilino), 3-methyl optimization |
Kinase Inhibition and Anticancer Applications: N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline derivatives have emerged as privileged scaffolds in kinase inhibitor development, particularly targeting oncogenic kinases c-Met and Pim-1. Molecular docking studies indicate that the planar triazolopyridazine core occupies the adenine-binding pocket of these kinases, forming critical hydrogen bonds with hinge region residues. The N-methylaniline moiety extends into hydrophobic regions, with the meta-substitution pattern optimally positioning the methyl group for van der Waals contacts. Derivatives based on this scaffold demonstrate exceptional dual inhibitory activity, exemplified by compound 4g (structurally similar to the core compound discussed) exhibiting IC₅₀ values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, surpassing reference inhibitors in potency and selectivity profiles [8].
Mechanistic Insights and Cellular Effects: Derivatives incorporating the N-methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline structure induce significant antiproliferative effects across diverse cancer cell lines, particularly breast carcinoma (MCF-7). Mechanistic studies reveal these compounds promote S-phase cell cycle arrest and trigger intrinsic apoptosis pathways, evidenced by 29.61-fold increases in apoptotic cells compared to untreated controls. Western blot analyses demonstrate downregulation of phosphorylated signaling components in the PI3K/AKT/mTOR pathway (p-PI3K, p-AKT, p-mTOR), a crucial cascade in tumor progression and survival. Additionally, treated cells exhibit elevated caspase-9 activation, confirming engagement of mitochondrial apoptotic pathways. These multimodal mechanisms highlight the therapeutic potential of this chemical scaffold for overcoming resistance pathways in oncology [8].
Material Science Potential: While pharmaceutical applications dominate current research, the extended π-conjugated system and electron-deficient heterocyclic core suggest promising applications in materials chemistry. The rigid, planar structure could serve as an electron-transport material in organic electronics, potentially enhancing charge mobility in thin-film transistors. Theoretical studies predict favorable electron affinity and ionization potentials for such fused heterocyclic systems. Additionally, the compound's capacity for crystalline polymorph formation, suggested by its sharp melting point (223–226°C), indicates potential for engineered solid-state properties in optoelectronic devices. Though experimental evidence in materials science remains limited for this specific compound, analogous triazolopyridazines demonstrate electroluminescent properties and have been incorporated as emitting layers in organic light-emitting diodes [4] [7].
Synthetic Versatility: The presence of multiple nitrogen atoms and the electron-rich aniline functionality make this compound a valuable precursor for further chemical elaboration. The methyl group on the triazole ring can undergo functional group interconversion via bromination or oxidation. The secondary amine of the N-methylaniline moiety provides a site for acylations, sulfonylations, or reductive aminations, enabling pharmacokinetic optimization. These synthetic handles facilitate the generation of diverse analogs for structure-activity relationship studies and prodrug development. The compound's favorable drug-like properties are evidenced by computational predictions of good oral bioavailability and blood-brain barrier penetration, further validating its utility in medicinal chemistry programs [1] [4] [7].
Biological Target | Activity (IC₅₀/EC₅₀) | Observed Cellular Effects |
---|---|---|
c-Met kinase | 0.163 ± 0.01 μM | Inhibition of tumor proliferation |
Pim-1 kinase | 0.283 ± 0.01 μM | Reduction of oncogenic survival signals |
PI3K/AKT/mTOR pathway | Significant downregulation | Suppression of cell survival mechanisms |
Caspase-9 activation | 29.61-fold increase | Induction of mitochondrial apoptosis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9